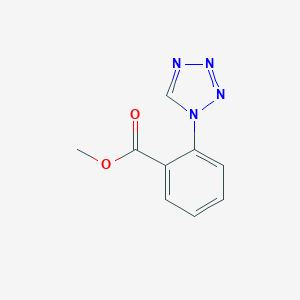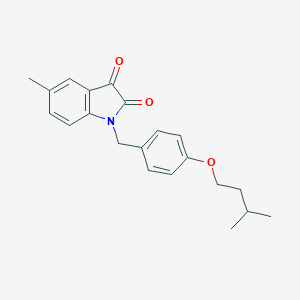
1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known by its chemical name, GSK690693, and has been studied for its ability to inhibit the activity of certain protein kinases, which are involved in various cellular processes.
Applications De Recherche Scientifique
Crystal Structure and Quantum Chemical Calculations
- Research on similar Schiff base compounds, like "1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one", provides insights into the crystal structure and quantum chemical calculations of these types of compounds. These studies include molecular orbital calculations to investigate the structures and relative stabilities of different isomers (El‐wahab et al., 2021).
Synthesis of Bisindolines
- The synthesis of substituted bisindolines from reactions involving vicinal diones like "3,5-dimethoxyaniline and vicinal diones" sheds light on the potential synthetic routes and mechanisms for similar indoline derivatives (Kovach et al., 2014).
Heterocyclic Synthesis
- Studies on the reaction of certain dihydrofurans with dihydroisoquinolines, leading to compounds like "1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione", provide understanding of heterocyclic synthesis processes which could be applicable to the synthesis of indoline derivatives (Aliev et al., 1997).
HPPD Inhibitors
- Research into hybrid compounds combining isoindoline-1,3-dione with other molecular fragments for the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) suggests possible applications in areas like herbicide development. This is exemplified in studies of compounds like "2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4- carbonyl)isoindoline-1,3-dione" (He et al., 2019).
Density Functional Theory (DFT) Calculations
- DFT calculations on novel derivatives, such as "5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND)", provide insights into their electronic structure, absorption spectra, and nonlinear optical properties. This type of research can inform the understanding of similar compounds' properties (Halim & Ibrahim, 2017).
Alzheimer's Disease Treatment
- The design and synthesis of isoindoline-1,3-diones derivatives, such as "2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones", as potential multifunctional anti-Alzheimer agents suggest the therapeutic potential of similar compounds in neurodegenerative disease treatment (Panek et al., 2018).
Propriétés
IUPAC Name |
5-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)10-11-25-17-7-5-16(6-8-17)13-22-19-9-4-15(3)12-18(19)20(23)21(22)24/h4-9,12,14H,10-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDNIUCKXHBCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dimethoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B366741.png)
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)

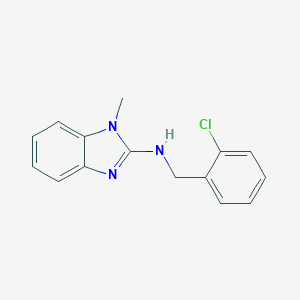
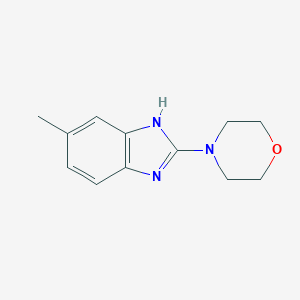

![Ethyl 4-{2-[(2-methoxyphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B366757.png)
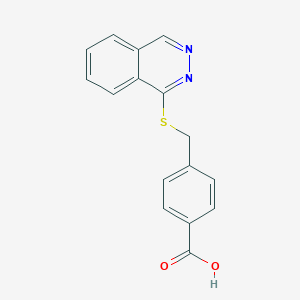
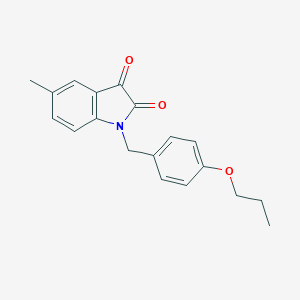
![1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B366774.png)
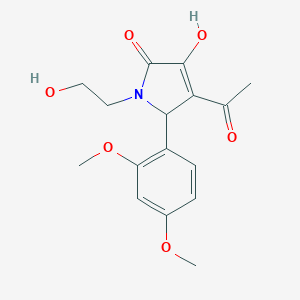
![2-[2-(hydroxymethyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B366776.png)
![3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B366779.png)
